molecular formula C19H22N2O4S B7688382 N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B7688382
M. Wt: 374.5 g/mol
InChI Key: VOVDRHWCHIJQEY-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a benzyl group, a methoxy group, a pyrrolidinylcarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Pyrrolidinylcarbonyl Group Introduction: This step involves the formation of an amide bond between the benzenesulfonamide and pyrrolidine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-methoxy-5-propargyloxybenzoamides: These compounds share a similar benzyl and methoxy structure but differ in their functional groups.

    N-benzyl-2-pyrrolidone derivatives: These compounds feature a pyrrolidone ring and are known for their biological activity.

Uniqueness

N-benzyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-10-9-16(19(22)21-11-5-6-12-21)13-18(17)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDRHWCHIJQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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